S-Acetoacetate Coenzyme A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoacetyl-CoA is synthesized through the Claisen condensation of two molecules of acetyl-CoA. This reaction is catalyzed by the enzyme thiolase, which facilitates the formation of the acetoacetyl-CoA thioester bond . The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature to mimic cellular conditions.
Industrial Production Methods
Industrial production of acetoacetyl-CoA often involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of acetoacetyl-CoA, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Acetoacetyl-CoA undergoes various chemical reactions, including:
Oxidation: Acetoacetyl-CoA can be oxidized to form acetoacetate, a key intermediate in ketone body metabolism.
Reduction: It can be reduced by NADPH-dependent acetoacetyl-coenzyme A reductase to form 3-hydroxybutyryl-CoA.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and specific enzymes like thiolase and HMG-CoA synthase for condensation reactions. The reactions typically occur under physiological conditions, with pH and temperature optimized to match those found in living organisms .
Major Products
The major products formed from the reactions of acetoacetyl-CoA include acetoacetate, 3-hydroxybutyryl-CoA, and HMG-CoA .
Scientific Research Applications
Acetoacetyl-CoA has numerous applications in scientific research:
Mechanism of Action
Acetoacetyl-CoA exerts its effects through its role as an intermediate in metabolic pathways. It is involved in the synthesis of HMG-CoA, which is a precursor for cholesterol and other isoprenoids . The molecular targets of acetoacetyl-CoA include enzymes such as thiolase, HMG-CoA synthase, and acetoacetyl-coenzyme A reductase . These enzymes facilitate the conversion of acetoacetyl-CoA into various metabolic products, thereby regulating key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.
HMG-CoA: An intermediate in the mevalonate pathway and ketogenesis, formed from acetoacetyl-CoA.
3-Hydroxybutyryl-CoA: Formed from the reduction of acetoacetyl-CoA, involved in the synthesis of polyhydroxyalkanoates.
Uniqueness
Acetoacetyl-CoA is unique due to its dual role in both the mevalonate pathway and ketogenesis. This makes it a critical molecule for both cholesterol biosynthesis and energy production during fasting or low-carbohydrate diets . Its ability to participate in multiple metabolic pathways highlights its versatility and importance in cellular metabolism .
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDKHTZOUZBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O18P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862663 |
Source
|
Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-oxobutanethioate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
851.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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